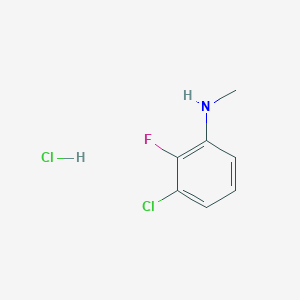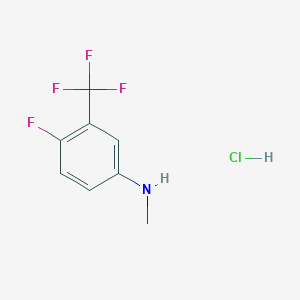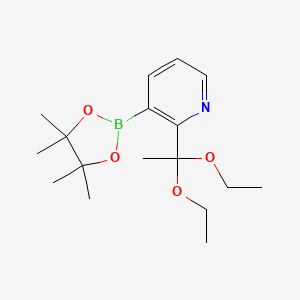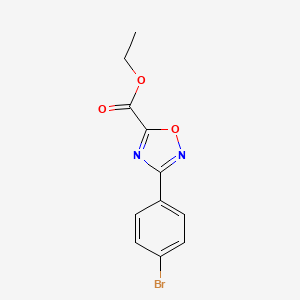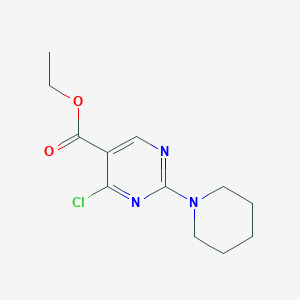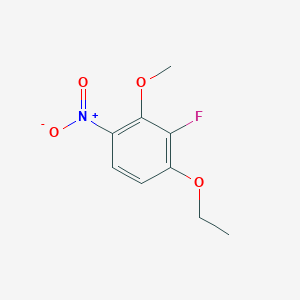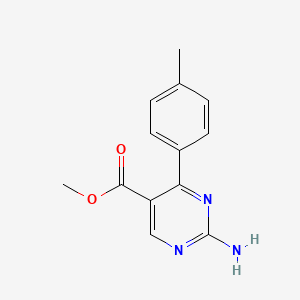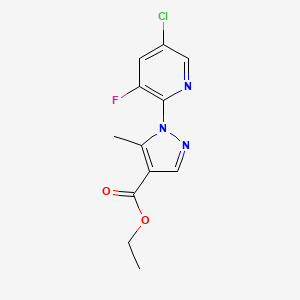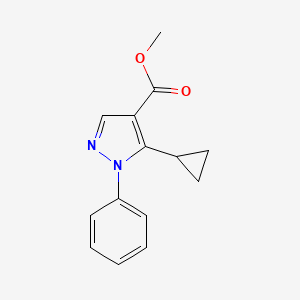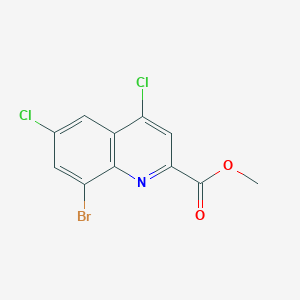
7-Chloroquinoline-4-boronic acid
Vue d'ensemble
Description
7-Chloroquinoline-4-boronic acid pinacol ester is a chemical compound classified as a boron-containing heterocyclic compound . It is a beige powder with a molecular weight of 289.56 . It has potential applications in diverse scientific endeavors .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester involves a series of chloroquine analogs designed to search for a less toxic chloroquine derivative . The analog that showed the greatest affinity and lowest IC 50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-4-boronic acid pinacol ester conforms to its infrared spectrum and proton, carbon NMR . Its empirical formula is C15H17BClNO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester . This reaction is not well developed, but it has been reported to be catalytic and utilizes a radical approach .Physical And Chemical Properties Analysis
7-Chloroquinoline-4-boronic acid pinacol ester is a solid substance . It has a melting point of 81.2-86.8 degrees Celsius .Applications De Recherche Scientifique
Sensing Applications
7-Chloroquinoline-4-boronic acid: is utilized in the development of sensors due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for creating both homogeneous assays and heterogeneous detection systems . These sensors can detect at the interface of the sensing material or within the bulk sample, making them versatile for various analytical applications.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols allows it to be used in biological labelling. It can be conjugated to proteins, thereby enabling their manipulation and modification. This is particularly useful in the study of protein function and interaction .
Therapeutic Development
Boronic acids, including 7-Chloroquinoline-4-boronic acid , are explored for their potential in therapeutic development. Their unique properties allow them to interfere in signaling pathways, inhibit enzymes, and be part of cell delivery systems .
Separation Technologies
In the field of separation technologies, 7-Chloroquinoline-4-boronic acid can be employed to facilitate the separation of different biological molecules. This is especially useful in the purification processes of complex mixtures .
Electrophoresis of Glycated Molecules
The compound is used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes. The boronic acid moiety selectively interacts with the cis-diols on the glycated molecules, aiding in their separation .
Building Materials for Analytical Methods
7-Chloroquinoline-4-boronic acid: serves as a building block for microparticles and polymers that are used in analytical methods. These materials can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection .
Controlled Release Systems
In pharmaceutical applications, the compound can be incorporated into polymers that are designed for the controlled release of drugs like insulin. This application takes advantage of the reversible binding of boronic acids to diols, which can be found in biological environments .
Organic Synthesis
Lastly, 7-Chloroquinoline-4-boronic acid acts as a reagent in organic synthesis, particularly in the preparation of diverse organic compounds. It is a valuable building block for constructing complex molecular architectures .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to play an exquisite role in synthetic chemistry, with their esters being of paramount importance to all facets of chemical science .
Mode of Action
Boronic acids are known to participate in various transformations, including the suzuki–miyaura coupling , which involves the transmetalation of boronic acids to palladium .
Safety and Hazards
Orientations Futures
The synthesized analog of 7-Chloroquinoline-4-boronic acid pinacol ester is much less toxic than chloroquine and could be a potential therapeutic option for COVID-19 . The nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used .
Propriétés
IUPAC Name |
(7-chloroquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBQBDIZNZHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675185 | |
| Record name | (7-Chloroquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-4-boronic acid | |
CAS RN |
936940-92-0 | |
| Record name | (7-Chloroquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



